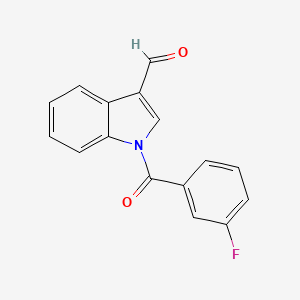

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde

描述

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a 3-fluorobenzoyl group at the 1-position and an aldehyde functional group at the 3-position of the indole scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing urea and thiourea derivatives with biological activities such as monoamine oxidase-B (MAO-B) inhibition and neuroprotective effects . Its synthesis typically involves N-acylation reactions, as demonstrated in the preparation of structurally related compounds like 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde . The electron-withdrawing fluorine atom enhances binding interactions in enzyme inhibition, making it a lead structure for drug discovery .

属性

分子式 |

C16H10FNO2 |

|---|---|

分子量 |

267.25 g/mol |

IUPAC 名称 |

1-(3-fluorobenzoyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C16H10FNO2/c17-13-5-3-4-11(8-13)16(20)18-9-12(10-19)14-6-1-2-7-15(14)18/h1-10H |

InChI 键 |

LHCYYLNTGFAPPB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)F)C=O |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-(3-氟苯甲酰)-1H-吲哚-3-甲醛的合成通常涉及在受控条件下将 3-氟苯甲酰氯与吲哚-3-甲醛反应。该反应通常在诸如三乙胺之类的碱存在下,在诸如二氯甲烷之类的有机溶剂中进行。 将混合物在室温下搅拌数小时以确保反应完全 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和连续流系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术以获得高纯度的化合物。

化学反应分析

反应类型

1-(3-氟苯甲酰)-1H-吲哚-3-甲醛经历各种化学反应,包括:

氧化: 醛基可以使用诸如高锰酸钾或三氧化铬之类的氧化剂氧化成羧酸。

还原: 羰基可以使用诸如硼氢化钠或氢化锂铝之类的还原剂还原成醇。

取代: 苯甲酰基上的氟原子可以在适当条件下被其他亲核试剂取代。

常用试剂和条件

氧化: 水性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 在催化剂存在下,诸如胺或硫醇之类的亲核试剂。

形成的主要产物

氧化: 1-(3-氟苯甲酰)-1H-吲哚-3-羧酸。

还原: 1-(3-氟苯甲酰)-1H-吲哚-3-甲醇。

取代: 根据所用亲核试剂的不同,各种取代的吲哚衍生物。

科学研究应用

Synthesis of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde

The synthesis of this compound typically involves the reaction of indole derivatives with fluorobenzoyl chloride in the presence of a suitable base. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can also be synthesized through traditional methods such as the Vilsmeier-Haack reaction or by using other electrophilic aromatic substitution techniques.

Biological Activities

2.1 Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Case Study : A study conducted by the National Cancer Institute demonstrated that this compound displayed a mean growth inhibition (GI) value of 15.72 μM against human tumor cells, indicating its potential as an anticancer agent .

2.2 Antimicrobial Properties

Indole derivatives are also known for their antimicrobial activities. The compound has been tested against various bacterial and fungal strains, showcasing significant inhibitory effects.

- Data Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 6.25 µg/ml |

| Pseudomonas aeruginosa | 12.5 µg/ml |

| Candida albicans | 8.0 µg/ml |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for designing novel therapeutic agents.

3.1 MAO Inhibitors

Recent studies have explored the potential of this compound as a monoamine oxidase (MAO) inhibitor, which is crucial for treating neurodegenerative diseases such as Parkinson's disease. The design and synthesis of N-substituted indole-based analogues have shown promising MAO inhibitory activity .

3.2 Antimitotic Agents

The compound's antimitotic properties position it as a candidate for developing new chemotherapeutic agents targeting cancer cell division mechanisms .

作用机制

1-(3-氟苯甲酰)-1H-吲哚-3-甲醛的作用机制涉及其与各种分子靶标的相互作用。吲哚环系可以与生物受体相互作用,而氟苯甲酰基可以增强结合亲和力和特异性。 该化合物可能通过涉及酶抑制或受体调节的途径发挥作用 .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on the Indole Core

The biological and physicochemical properties of indole derivatives are highly dependent on substituent patterns. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine at 3-position of benzoyl) improve binding affinity to MAO-B compared to electron-donating groups .

- Bulkier substituents (e.g., bromine in 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde) may reduce enzymatic activity due to steric hindrance .

Urea/Thiourea Derivatives

This compound is a precursor for urea and thiourea derivatives with diverse bioactivities:

Key Observations :

- Chlorine and trifluoromethyl groups on the aryl moiety enhance MAO-B inhibition potency and selectivity .

- Thiourea derivatives generally exhibit lower yields (e.g., 21–68%) compared to urea analogs (62–84%), suggesting synthetic challenges .

Physicochemical Properties

生物活性

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a fluorobenzoyl moiety into the indole framework enhances its lipophilicity and may improve its interaction with biological targets, making it a subject of interest in drug discovery.

Structural Characteristics

The compound consists of an indole ring substituted with a 3-fluorobenzoyl group and an aldehyde functional group. This structural configuration is significant as indole derivatives are often associated with various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Compounds with indole structures have been linked to anticancer effects. For instance, studies have shown that similar indole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Molecular docking studies suggest that it may serve as a selective MAO-B inhibitor .

- Antimicrobial Activity : Indole derivatives are also known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains, potentially making it useful in treating infections .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, this compound was tested alongside other structurally similar compounds. The results indicated that this compound significantly reduced cell viability in both MCF7 and HepG2 cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study: MAO-B Inhibition

A molecular docking study was conducted to assess the binding affinity of this compound to the MAO-B enzyme. The results showed competitive inhibition with an IC50 value indicating promising selectivity compared to other known inhibitors. This finding highlights its potential role in treating conditions like Parkinson's disease.

The mechanisms by which this compound exerts its biological effects may involve:

- Interaction with Biological Macromolecules : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways related to growth and apoptosis.

- Structural Modifications : The presence of the fluorine atom is believed to enhance electron-withdrawing properties, potentially increasing the compound's reactivity and improving its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。